molecular formula C8H8BrNO2 B097489 5-Bromo-1,2-dimethyl-3-nitrobenzene CAS No. 18873-95-5

5-Bromo-1,2-dimethyl-3-nitrobenzene

Cat. No. B097489
CAS RN: 18873-95-5
M. Wt: 230.06 g/mol
InChI Key: HPXSPJGSFHLODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,2-dimethyl-3-nitrobenzene is a chemical compound with the molecular formula C8H8BrNO2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular weight of 5-Bromo-1,2-dimethyl-3-nitrobenzene is 230.06 . The linear formula of this compound is C8H8BrNO2 .


Physical And Chemical Properties Analysis

5-Bromo-1,2-dimethyl-3-nitrobenzene is a solid substance stored at room temperature .

Scientific Research Applications

Synthesis of Advanced Multifunctional Compounds

The compound has been used in the synthesis of advanced multifunctional compounds, such as diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate . This derivative has shown promising applications in various fields, including anti-corrosion, antimicrobial, and antioxidant properties .

Anti-Corrosion Applications

The synthesized derivative of the compound has shown significant anti-corrosive potential. It was assessed on mild steel subjected to an aggressive acidic environment, and the results illustrated a substantial decrement in corrosion rates with ascending concentrations of the organic compound .

Antimicrobial Applications

The compound’s derivative has demonstrated antimicrobial prowess against a spectrum of bacterial and fungal pathogens, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas, Candida albicans, and Aspergillus niger .

Antioxidant Applications

The compound’s derivative has also shown antioxidant potential. The antioxidant potential was quantified using the DPPH free radical scavenging assay against ascorbic acid as a benchmark .

Synthesis of Indole Derivatives

The compound can be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . These indole derivatives have shown various biologically vital properties and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis of Substituted Bis(Diphenylphosphanylmethyl)-1,1’-Binaphthyl Derivatives

The compound has been used in the synthesis of substituted 2,2’-bis(diphenylphosphanylmethyl)-1,1’-binaphthyl derivatives . These derivatives have potential applications in various fields, although the specific applications were not detailed in the source .

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 5-Bromo-1,2-dimethyl-3-nitrobenzene is the aromatic ring structure in organic compounds. The compound acts as an electrophile, seeking out electron-rich aromatic rings to form a sigma bond .

Mode of Action

5-Bromo-1,2-dimethyl-3-nitrobenzene undergoes an electrophilic aromatic substitution reaction . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . The bromine atom in the compound is introduced into the aromatic ring to impart the desired properties to the final product .

Biochemical Pathways

The compound affects the biochemical pathways involving aromatic compounds. The bromination of aromatic compounds is a key process in organic synthesis, and the introduction of a bromine atom into the aromatic ring can significantly alter the reactivity of the formed intermediate .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, which can affect its distribution in the body .

Result of Action

The result of the action of 5-Bromo-1,2-dimethyl-3-nitrobenzene is the formation of brominated aromatic compounds. These compounds have a wide range of applications in various fields, including the production of pharmaceuticals, agrochemicals, and dyes .

Action Environment

The action of 5-Bromo-1,2-dimethyl-3-nitrobenzene can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature to maintain its stability . Additionally, the compound’s solubility can affect its action, efficacy, and stability .

properties

IUPAC Name

5-bromo-1,2-dimethyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-7(9)4-8(6(5)2)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXSPJGSFHLODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495488
Record name 5-Bromo-1,2-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18873-95-5
Record name 5-Bromo-1,2-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-2-methyl-3-nitrobenzoic acid (287 g, 1100 mmol) in DMF (150 mL), were added sodium carbonate (468 g, 4415 mmol) and methyl iodide (627 g, 4415 mmol). The mixture was heated at 60° C. for 8 h. The precipitate was filtered and washed with diethyl ether (5 times). The combined organic layers were dried, concentrated under reduced pressure giving the title compound (302 g, 99%) which was used directly without further purification.
Quantity
287 g
Type
reactant
Reaction Step One
Quantity
468 g
Type
reactant
Reaction Step One
Quantity
627 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1,2-dimethyl-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
5-Bromo-1,2-dimethyl-3-nitrobenzene
Reactant of Route 3
Reactant of Route 3
5-Bromo-1,2-dimethyl-3-nitrobenzene
Reactant of Route 4
Reactant of Route 4
5-Bromo-1,2-dimethyl-3-nitrobenzene
Reactant of Route 5
Reactant of Route 5
5-Bromo-1,2-dimethyl-3-nitrobenzene
Reactant of Route 6
Reactant of Route 6
5-Bromo-1,2-dimethyl-3-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.